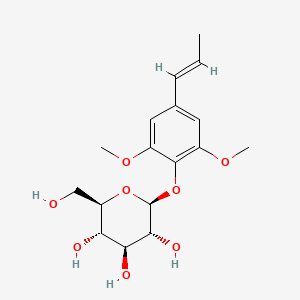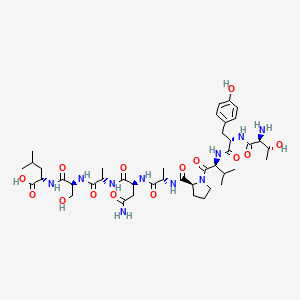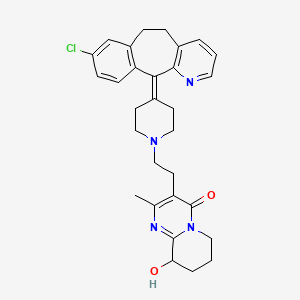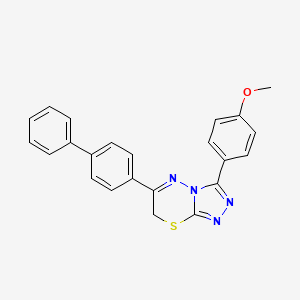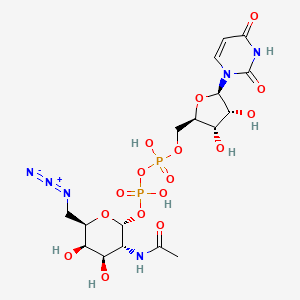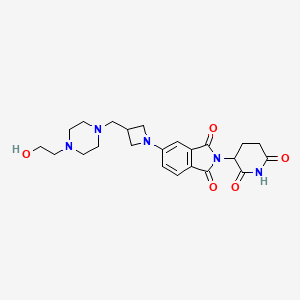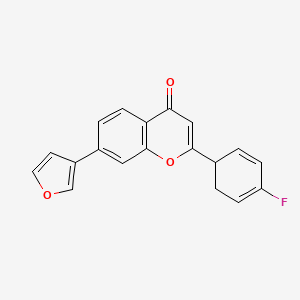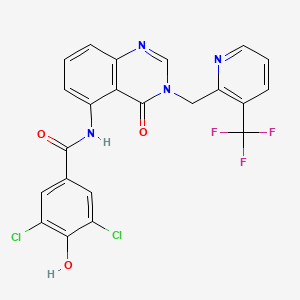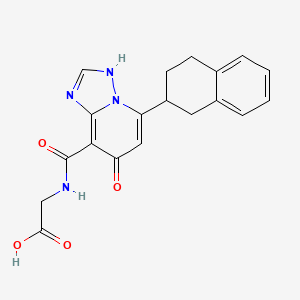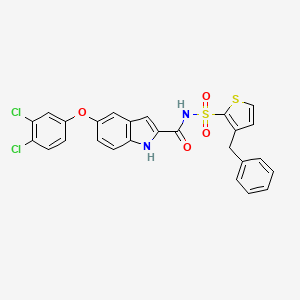
Galectin-3/galectin-8-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Galectin-3/galectin-8-IN-2 is a compound that inhibits the activity of galectin-3 and galectin-8, which are members of the galectin family. Galectins are carbohydrate-binding proteins involved in various physiological and pathological processes, including inflammation, immune responses, cell migration, autophagy, and signaling . Galectin-3 and galectin-8 are particularly significant in the context of cancer, fibrosis, and heart disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of galectin-3/galectin-8-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations . Detailed protocols for the synthesis of galectin inhibitors can be found in specialized literature .
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis protocols to larger volumes. This involves optimizing reaction conditions, ensuring the purity of the final product, and implementing quality control measures. The use of automated reactors and continuous flow systems can enhance the efficiency and reproducibility of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Galectin-3/galectin-8-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its inhibitory activity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent choice, are optimized to achieve the desired chemical transformations .
Major Products Formed: The major products formed from the reactions of this compound include derivatives with enhanced binding affinity and specificity for galectin-3 and galectin-8. These derivatives are evaluated for their biological activity and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Galectin-3/galectin-8-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study carbohydrate-protein interactions and to develop new synthetic methodologies . In biology, it helps elucidate the roles of galectins in cellular processes such as cell adhesion, migration, and apoptosis . In medicine, this compound is investigated for its potential therapeutic applications in treating cancer, fibrosis, and inflammatory diseases . In industry, it is used in the development of diagnostic assays and therapeutic agents targeting galectin-related pathways .
Wirkmechanismus
The mechanism of action of galectin-3/galectin-8-IN-2 involves its binding to the carbohydrate recognition domains of galectin-3 and galectin-8. This binding inhibits the interaction of galectins with their carbohydrate ligands, thereby modulating various cellular processes . The molecular targets of this compound include cell surface glycoconjugates and intracellular signaling pathways involved in inflammation, immune responses, and cell survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to galectin-3/galectin-8-IN-2 include other galectin inhibitors such as TD139, GR-MD-02, and GCS-100 . These compounds also target galectin-3 and galectin-8, but they differ in their chemical structures and binding affinities .
Uniqueness: This compound is unique in its dual inhibitory activity against both galectin-3 and galectin-8, making it a valuable tool for studying the combined roles of these galectins in various biological processes . Its specificity and potency make it a promising candidate for therapeutic development .
Eigenschaften
Molekularformel |
C26H18Cl2N2O4S2 |
|---|---|
Molekulargewicht |
557.5 g/mol |
IUPAC-Name |
N-(3-benzylthiophen-2-yl)sulfonyl-5-(3,4-dichlorophenoxy)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C26H18Cl2N2O4S2/c27-21-8-6-20(15-22(21)28)34-19-7-9-23-18(13-19)14-24(29-23)25(31)30-36(32,33)26-17(10-11-35-26)12-16-4-2-1-3-5-16/h1-11,13-15,29H,12H2,(H,30,31) |
InChI-Schlüssel |
LBVNKYABASNBOL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=C(SC=C2)S(=O)(=O)NC(=O)C3=CC4=C(N3)C=CC(=C4)OC5=CC(=C(C=C5)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1S)-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]ethyl]-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B12380032.png)

![n,n'-Bis{4-[(diaminomethylidene)amino]phenyl}benzene-1,4-dicarboxamide](/img/structure/B12380046.png)
